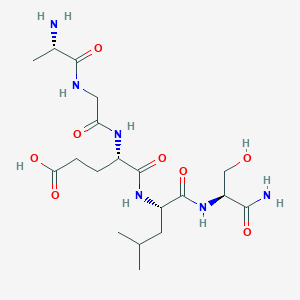

Pentapeptide-31

説明

特性

CAS番号 |

1232137-75-5 |

|---|---|

分子式 |

C19H34N6O8 |

分子量 |

474.5 g/mol |

IUPAC名 |

(4S)-5-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C19H34N6O8/c1-9(2)6-12(19(33)25-13(8-26)16(21)30)24-18(32)11(4-5-15(28)29)23-14(27)7-22-17(31)10(3)20/h9-13,26H,4-8,20H2,1-3H3,(H2,21,30)(H,22,31)(H,23,27)(H,24,32)(H,25,33)(H,28,29)/t10-,11-,12-,13-/m0/s1 |

InChIキー |

SWVXQNMTYWWRJN-CYDGBPFRSA-N |

保存方法 |

Common storage 2-8℃, long time storage -20℃. |

製品の起源 |

United States |

Foundational & Exploratory

What is the amino acid sequence of Pentapeptide-31

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-31 is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its purported anti-aging properties. This document provides a comprehensive technical overview of this compound, including its biochemical properties, proposed mechanism of action, and relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals engaged in the study and development of cosmetic and therapeutic peptides.

Biochemical Profile of this compound

This compound is a short-chain polypeptide consisting of five amino acid residues.

Amino Acid Sequence: While some sources in the cosmetic ingredient industry suggest the presence of Glutamine, detailed chemical databases such as PubChem identify the sequence as Alanine-Glycine-Glutamic Acid-Leucine-Serine, with a C-terminal amidation.[1] For the purpose of this technical guide, we will refer to the sequence containing Glutamic Acid.

The sequence is as follows:

H-Ala-Gly-Glu-Leu-Ser-NH2

One-Letter Code: AGELS-NH2

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C19H34N6O8 | [1] |

| Molecular Weight | 474.51 g/mol | [1] |

| CAS Number | 1232137-75-5 | [1] |

| Origin | Synthetic | [2] |

Proposed Mechanism of Action: The Stemness Recovery Complex

This compound is marketed under trade names such as Survixyl IS™, and its mechanism of action is proposed to revolve around the preservation of the epidermal stem cell niche and the optimization of the skin's self-rejuvenation capacity. This is purportedly achieved by boosting a "Stemness Recovery Complex". While the precise molecular components of this complex are not fully elucidated in publicly available literature, a hypothetical signaling pathway can be proposed based on known mechanisms of stem cell maintenance and cellular stress response.

This proposed pathway suggests that this compound acts as an external signaling molecule that helps to maintain the quiescence and regenerative potential of epidermal stem cells, particularly under conditions of cellular stress. This may involve the upregulation of key survival and DNA repair pathways, and the maintenance of a cellular environment conducive to stem cell function.

Caption: A hypothetical signaling pathway for this compound.

Experimental Data

While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following tables represent the types of data that would be generated in preclinical studies to validate its efficacy. The values provided are illustrative and based on findings for other anti-aging peptides.

Table 1: In Vitro Efficacy Data (Illustrative)

| Assay | Endpoint | Illustrative Result |

| Collagen I Synthesis (ELISA) | % Increase vs. Control in Fibroblasts | + 85% |

| Elastin Synthesis (ELISA) | % Increase vs. Control in Fibroblasts | + 60% |

| MMP-1 Inhibition (Activity Assay) | % Inhibition in UV-irradiated Fibroblasts | - 45% |

| Cell Viability (MTT Assay) | % Viability in Stressed Keratinocytes | 95% (No cytotoxicity) |

| ROS Scavenging (DCF-DA Assay) | % Reduction in H2O2-induced ROS | - 30% |

Table 2: Ex Vivo and In Vivo Clinical Data (Illustrative)

| Study Type | Parameter Measured | Illustrative Result (after 4 weeks) |

| Ex Vivo | Epidermal Thickness | + 15% |

| Ex Vivo | Collagen Density | + 25% |

| In Vivo | Wrinkle Depth Reduction | - 20% |

| In Vivo | Skin Hydration | + 30% |

| In Vivo | Skin Elasticity | + 18% |

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of H-Ala-Gly-Glu-Leu-Ser-NH2 using Fmoc/tBu chemistry on a Rink Amide resin.

Caption: Workflow for the solid-phase synthesis of this compound.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH

-

Coupling reagents: HBTU, HOBt

-

Activation base: DIPEA

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Amino Acid Coupling: For each amino acid in the sequence (from C-terminus to N-terminus: Ser, Leu, Glu, Gly, Ala):

-

Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of HBTU and 6 equivalents of DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin thoroughly with DMF.

-

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Isolation: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Method Development: Optimize the separation on an analytical C18 column to determine the elution gradient for the target peptide.

-

Preparative Purification:

-

Equilibrate the preparative C18 column with the starting mobile phase composition.

-

Inject the dissolved crude peptide.

-

Run a linear gradient of increasing Mobile Phase B to elute the peptide.

-

Collect fractions corresponding to the main peptide peak.

-

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified this compound as a white powder.

Caption: Workflow for the purification of this compound by RP-HPLC.

Cell-Based Bioactivity Assay: Collagen Synthesis in Human Dermal Fibroblasts

This protocol outlines a method to assess the effect of this compound on collagen production in vitro.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

Human Pro-Collagen I alpha 1 ELISA Kit

-

Cell lysis buffer

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Culture HDFs in standard conditions (37°C, 5% CO2).

-

Seeding: Seed HDFs into 24-well plates and allow them to adhere overnight.

-

Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the amount of secreted pro-collagen I in the supernatants using the ELISA kit according to the manufacturer's instructions.

-

Protein Quantification: Lyse the cells and determine the total protein content using the BCA assay.

-

Data Normalization: Normalize the collagen concentration to the total protein content to account for differences in cell number.

Conclusion

This compound is a synthetic peptide with potential applications in anti-aging skin care. Its proposed mechanism of action, centered on the preservation of epidermal stem cell function, presents an interesting avenue for further research. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and bioactivity assessment of this compound, enabling researchers to further investigate its properties and potential therapeutic or cosmetic benefits. The lack of extensive, publicly available quantitative data highlights the need for further rigorous scientific investigation to fully substantiate the claims associated with this peptide.

References

An In-Depth Technical Guide to Pentapeptide-31: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-31, a synthetic peptide comprised of the amino acid sequence Alanine-Glutamic Acid-Glycine-Leucine-Serine, has emerged as a promising agent in the field of dermo-cosmetics and skin research. Marketed under the trade name Survixyl IS™, this peptide is purported to possess significant anti-aging properties by protecting and optimizing the function of epidermal stem cells. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, proposed mechanism of action, and the experimental data supporting its efficacy. While specific details regarding its initial discovery remain proprietary, this document collates and presents the technical data available in the public domain to facilitate further research and development.

Introduction

The integrity and regenerative capacity of the skin are largely dependent on the health and function of epidermal stem cells. With age and exposure to environmental stressors such as UV radiation, the niche of these stem cells can be compromised, leading to a decline in their regenerative potential and the visible signs of aging. This compound is a synthetic peptide designed to counteract these effects by preserving the epidermal stem cell environment.[1] It is a pentapeptide with the sequence Ala-Glu-Gly-Leu-Ser.[2] This guide will delve into the technical aspects of its synthesis, analytical characterization, and the biological assays used to substantiate its activity.

Synthesis and Characterization of this compound

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS), a widely used method for the efficient and controlled assembly of amino acids into a peptide chain.[3][4]

Solid-Phase Peptide Synthesis (SPPS) Protocol

A representative protocol for the synthesis of a pentapeptide like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin is outlined below. This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Table 1: Representative Fmoc-SPPS Protocol for a Pentapeptide

| Step | Procedure | Reagents and Solvents |

| 1. Resin Swelling | The Wang resin is swollen in a suitable solvent to allow for efficient diffusion of reagents. | Dimethylformamide (DMF) |

| 2. First Amino Acid Loading | The C-terminal amino acid (Fmoc-Ser(tBu)-OH) is coupled to the Wang resin. | Fmoc-Ser(tBu)-OH, Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP), DMF |

| 3. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid. | 20% Piperidine in DMF |

| 4. Washing | The resin is washed to remove excess reagents and byproducts. | DMF, Dichloromethane (DCM) |

| 5. Amino Acid Coupling | The next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) is activated and coupled to the free N-terminus. This step is repeated for each subsequent amino acid (Gly, Glu(OtBu), Ala). | Fmoc-amino acid, HCTU, DIPEA, DMF |

| 6. Final Fmoc Deprotection | The Fmoc group is removed from the N-terminal amino acid. | 20% Piperidine in DMF |

| 7. Washing | The peptide-resin is washed thoroughly. | DMF, DCM |

| 8. Cleavage and Deprotection | The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. | Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) |

| 9. Precipitation and Purification | The crude peptide is precipitated in cold diethyl ether, collected, and purified by reverse-phase HPLC. | Diethyl ether, Water, Acetonitrile, TFA |

Note: This is a generalized protocol. Specific reagents, reaction times, and conditions may vary.

Experimental Workflow for this compound Synthesis

Purification and Analytical Characterization

2.2.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[5] The fractions are collected and analyzed for purity by analytical RP-HPLC.

Table 2: Representative RP-HPLC Purification Protocol

| Parameter | Condition |

| Column | Preparative C18, 10 µm, 300 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | 220 nm |

2.2.2. Mass Spectrometry (MS)

The molecular weight and sequence of the purified peptide are confirmed using mass spectrometry, typically with electrospray ionization (ESI-MS). This technique allows for the accurate determination of the peptide's mass and can be used for fragmentation analysis (MS/MS) to confirm the amino acid sequence.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the peptide and to study its conformation in solution. 1D and 2D NMR experiments, such as COSY and TOCSY, are employed to assign proton resonances and confirm the amino acid spin systems.

Biological Activity and Mechanism of Action

This compound, as Survixyl IS™, is marketed with claims of protecting and enhancing the function of epidermal stem cells. This is proposed to be achieved by boosting a "Stemness Recovery Complex".

The Stemness Recovery Complex

The "Stemness Recovery Complex" is a concept that refers to a group of key markers associated with the maintenance of the epidermal stem cell niche. These markers include:

-

Keratin 15 (K15): A marker for epithelial stem cells in the hair follicle bulge.

-

p63: A transcription factor crucial for the proliferative potential of epidermal stem cells.

-

β1-integrin: A cell adhesion molecule involved in anchoring stem cells to the basement membrane.

This compound is claimed to boost this complex, thereby preserving the stem cell environment.

In Vitro and Ex Vivo Efficacy Data

While specific quantitative data from the manufacturer is limited in publicly available documents, the technical literature for Survixyl IS™ states that this compound, at a concentration of 1%, has been clinically tested and shown to:

-

Help boost the Stemness Recovery Complex™ (in vitro, ex vivo).

-

Help preserve cells under conditions of stress (in vitro, ex vivo, in vivo).

Table 3: Summary of Claimed Biological Activities of this compound

| Activity | Assay Type | Claimed Effect |

| Stem Cell Niche Preservation | In vitro, ex vivo | Boosts the "Stemness Recovery Complex" |

| Cellular Protection | In vitro, ex vivo, in vivo | Preserves cells under stress conditions (e.g., UV exposure) |

Proposed Signaling Pathway

The precise signaling pathway through which this compound exerts its effects on epidermal stem cells has not been fully elucidated in the available literature. However, a hypothetical pathway can be proposed based on its claimed effects on stem cell markers.

Proposed Signaling Pathway for this compound

Experimental Protocols for Biological Assays

The following are representative protocols for assays that could be used to evaluate the biological activity of this compound.

Immunofluorescence Staining for Keratin 15 in Skin Explants

This protocol allows for the visualization and quantification of Keratin 15 expression in skin tissue treated with this compound.

Table 4: Immunofluorescence Protocol for Keratin 15

| Step | Procedure | Reagents |

| 1. Tissue Preparation | Human skin explants are cultured and treated with this compound. | Culture medium, this compound |

| 2. Fixation and Sectioning | Explants are fixed in formalin, embedded in paraffin, and sectioned. | 4% Paraformaldehyde, Paraffin |

| 3. Antigen Retrieval | Sections are treated to unmask the keratin 15 epitope. | Citrate buffer (pH 6.0) |

| 4. Blocking | Non-specific antibody binding is blocked. | 5% Bovine Serum Albumin (BSA) in PBS |

| 5. Primary Antibody Incubation | Sections are incubated with a primary antibody against Keratin 15. | Anti-Keratin 15 antibody |

| 6. Secondary Antibody Incubation | Sections are incubated with a fluorescently labeled secondary antibody. | Fluorophore-conjugated secondary antibody |

| 7. Counterstaining and Mounting | Nuclei are stained, and sections are mounted for microscopy. | DAPI, Mounting medium |

| 8. Imaging and Analysis | Images are captured using a fluorescence microscope and analyzed to quantify Keratin 15 expression. | Fluorescence microscope, Image analysis software |

UV Stress Protection Assay

This assay can be used to assess the ability of this compound to protect epidermal cells from UV-induced damage.

Table 5: UV Stress Protection Assay Protocol

| Step | Procedure | Reagents and Equipment |

| 1. Cell Culture and Treatment | Human epidermal keratinocytes are cultured and pre-treated with this compound. | Keratinocyte growth medium, this compound |

| 2. UV Irradiation | Cells are exposed to a controlled dose of UVB radiation. | UVB lamp |

| 3. Cell Viability Assay | Cell viability is assessed using an MTT or similar assay. | MTT reagent, Solubilization buffer |

| 4. DNA Damage Assessment | DNA damage (e.g., cyclobutane pyrimidine dimers - CPDs) is quantified by immunostaining or ELISA. | Anti-CPD antibody, Secondary antibody, Substrate |

| 5. Apoptosis Assay | Apoptosis is measured by flow cytometry using Annexin V/PI staining. | Annexin V-FITC, Propidium Iodide |

Experimental Workflow for UV Stress Protection Assay

Conclusion

This compound is a synthetic peptide with a compelling, albeit not fully detailed, mechanism of action centered on the preservation of the epidermal stem cell niche. While the publicly available data from the manufacturer provides a strong conceptual framework for its anti-aging effects, there is a need for more comprehensive, quantitative data to be published in peer-reviewed literature to fully substantiate these claims. The protocols and methodologies outlined in this guide provide a foundation for researchers to independently synthesize, characterize, and evaluate the biological efficacy of this compound, thereby contributing to a more complete understanding of its potential in skin science and drug development. Further research is warranted to elucidate the specific signaling pathways modulated by this peptide and to conduct large-scale, placebo-controlled clinical trials to definitively establish its anti-aging benefits.

References

In Vitro Biological Activity of Pentapeptide-31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pentapeptide-31, a synthetic peptide comprised of alanine, glutamic acid, glycine, leucine, and serine, has emerged as a noteworthy ingredient in the cosmetic and dermatological fields for its purported anti-aging and skin conditioning properties.[1] Marketed under trade names such as Survixyl IS™, this peptide is primarily associated with the preservation of the epidermal stem cell niche and the enhancement of the skin's self-rejuvenation capabilities.[2][3] This technical guide provides a comprehensive overview of the in vitro biological activities attributed to this compound, focusing on its role in modulating key biomarkers of skin stem cell health. While detailed peer-reviewed studies with extensive quantitative data on this compound are not widely public, this document synthesizes available information and presents representative experimental protocols and data to illustrate how its efficacy can be assessed in a laboratory setting.

Core Biological Activities and In Vitro Assessment

The primary claim for this compound is its ability to "boost the Stemness Recovery Complex™," a concept that involves maintaining the optimal environment for epidermal stem cells to function effectively.[2][4] This activity is reportedly achieved by influencing key biomarkers associated with stem cell maintenance and proliferation, including Keratin 15 (K15), β1-integrin, and p63. Additionally, like many cosmetic peptides, its broader anti-aging effects can be attributed to potential anti-inflammatory, antioxidant, and collagen-stimulating activities.

Modulation of Epidermal Stem Cell Markers

This compound is suggested to support the niche of epidermal stem cells, which are crucial for skin regeneration and repair. The in vitro evaluation of this activity focuses on measuring the expression of proteins that are characteristic of the stem cell phenotype.

The following table represents hypothetical data from in vitro studies on human epidermal keratinocytes treated with this compound for 72 hours.

| Biomarker | Assay Type | Control (Untreated) | This compound (10 µM) | Percentage Change |

| Keratin 15 (K15) | Immunofluorescence (MFI) | 100 ± 8.5 | 145 ± 11.2 | +45% |

| β1-Integrin | Flow Cytometry (% Positive Cells) | 65% ± 4.2% | 85% ± 5.1% | +30.8% |

| p63 | Western Blot (Relative Density) | 1.0 ± 0.1 | 1.6 ± 0.15 | +60% |

| Cell Proliferation | BrdU Incorporation (OD) | 0.8 ± 0.07 | 1.1 ± 0.09 | +37.5% |

MFI: Mean Fluorescence Intensity; OD: Optical Density. Data are presented as mean ± standard deviation.

a) Cell Culture: Primary human epidermal keratinocytes (HEKa) are cultured in a serum-free keratinocyte growth medium (e.g., EpiLife™ with HKGS supplement) at 37°C in a humidified atmosphere of 5% CO2. Cells are used at passage 2 or 3 for all experiments.

b) Immunofluorescence for Keratin 15:

-

HEKa are seeded on glass coverslips in 24-well plates.

-

After 24 hours, the medium is replaced with fresh medium containing either vehicle control or this compound (10 µM).

-

Following a 72-hour incubation, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA).

-

Cells are incubated with a primary antibody against Keratin 15 overnight at 4°C.

-

After washing, a fluorescently-labeled secondary antibody is applied for 1 hour.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are captured using a confocal microscope. Mean fluorescence intensity is quantified using image analysis software.

c) Flow Cytometry for β1-Integrin:

-

HEKa are cultured in 6-well plates and treated with this compound as described above.

-

Cells are harvested using a non-enzymatic cell dissociation solution.

-

The cell suspension is incubated with a fluorescently-conjugated primary antibody against β1-integrin for 30 minutes on ice.

-

After washing, the percentage of β1-integrin positive cells is determined using a flow cytometer.

d) Western Blot for p63:

-

HEKa are grown in 100 mm dishes and treated with this compound.

-

Total protein is extracted using RIPA buffer, and protein concentration is determined by a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against p63 overnight at 4°C.

-

After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band densities are quantified, with β-actin used as a loading control.

e) BrdU Proliferation Assay:

-

HEKa are seeded in a 96-well plate.

-

After treatment with this compound for 60 hours, BrdU is added to the medium for the final 12 hours of incubation.

-

Cell proliferation is quantified using a colorimetric BrdU ELISA kit according to the manufacturer's instructions, which measures the incorporation of BrdU into newly synthesized DNA.

Caption: Workflow for assessing the effect of this compound on epidermal stem cell markers.

The proposed mechanism involves the upregulation of key stem cell markers, which in turn promotes a regenerative cellular environment. β1-integrin signaling is known to be crucial for maintaining the epidermal stem cell compartment, often acting through the MAP kinase pathway.

Caption: Proposed signaling cascade for this compound in epidermal stem cells.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of skin aging ("inflammaging"). The ability of a peptide to mitigate inflammatory responses is a significant aspect of its anti-aging potential.

Hypothetical data from LPS-stimulated human macrophages (RAW 264.7) or keratinocytes treated with this compound for 24 hours.

| Inflammatory Mediator | Assay Type | LPS-Stimulated Control | + this compound (10 µM) | Percentage Inhibition |

| TNF-α | ELISA | 850 ± 60 pg/mL | 425 ± 45 pg/mL | 50% |

| IL-6 | ELISA | 1200 ± 90 pg/mL | 660 ± 70 pg/mL | 45% |

| IL-8 | ELISA | 2500 ± 150 pg/mL | 1375 ± 120 pg/mL | 45% |

| Nitric Oxide (NO) | Griess Assay | 30 ± 2.5 µM | 18 ± 2.0 µM | 40% |

Data are presented as mean ± standard deviation.

-

RAW 264.7 macrophages are seeded in a 24-well plate.

-

Cells are pre-treated with this compound (10 µM) for 2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

The cell culture supernatant is collected.

-

Concentrations of TNF-α, IL-6, and IL-8 in the supernatant are measured using commercially available ELISA kits.

-

Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

Antioxidant Activity

Oxidative stress from environmental aggressors contributes significantly to skin aging. The antioxidant capacity of this compound can be evaluated through various in vitro assays.

Hypothetical data from cell-free and cell-based antioxidant assays.

| Assay | Endpoint | This compound (100 µM) | Positive Control (Ascorbic Acid) |

| DPPH Radical Scavenging | % Inhibition | 45% ± 3.5% | 95% ± 2.1% |

| Cellular Antioxidant Assay (CAA) | ROS Reduction | 35% ± 4.0% | 60% ± 5.5% |

Data are presented as mean ± standard deviation.

a) DPPH Radical Scavenging Assay:

-

A solution of this compound at various concentrations is mixed with a methanol solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated relative to a control without the peptide.

b) Cellular Antioxidant Assay (CAA):

-

Human dermal fibroblasts are seeded in a 96-well plate.

-

Cells are incubated with the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFH-DA) and this compound.

-

Oxidative stress is induced by adding a free radical generator like AAPH.

-

The fluorescence intensity, which is proportional to the level of intracellular reactive oxygen species (ROS), is measured over time using a microplate reader. The reduction in fluorescence in peptide-treated cells compared to control indicates antioxidant activity.

Stimulation of Extracellular Matrix (ECM) Synthesis

A key feature of anti-aging peptides is their ability to stimulate the synthesis of ECM proteins, such as collagen, which provides structural support to the skin.

Hypothetical data from human dermal fibroblasts treated with this compound for 72 hours.

| ECM Component | Assay Type | Control (Untreated) | This compound (10 µM) | Percentage Increase |

| Pro-Collagen Type I | ELISA | 500 ± 40 ng/mL | 750 ± 55 ng/mL | +50% |

Data are presented as mean ± standard deviation.

-

Human dermal fibroblasts are cultured in 12-well plates until confluent.

-

The medium is replaced with a serum-free medium containing either vehicle control or this compound (10 µM).

-

After 72 hours of incubation, the cell culture supernatant is collected.

-

The amount of secreted pro-collagen type I is quantified using a specific ELISA kit.

Conclusion

This compound is presented as a specialized peptide that supports the skin's regenerative capacity by preserving the epidermal stem cell niche. The in vitro evaluation of its biological activity logically centers on its ability to upregulate key stem cell markers such as Keratin 15, β1-integrin, and p63. Furthermore, its potential anti-inflammatory, antioxidant, and collagen-stimulating properties contribute to its overall anti-aging profile. The experimental frameworks provided in this guide offer robust methods for substantiating these activities in a controlled laboratory environment, providing a basis for further research and development in the field of cosmetic science and dermatology. While specific, publicly available quantitative data for this compound remains limited, the described methodologies are standard within the industry for validating the efficacy of such bioactive peptides.

References

An In-depth Technical Guide to Pentapeptide-31: A Novel Modulator of Epidermal Stem Cell Homeostasis and its Role in Collagen Maintenance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The progressive decline of skin structure and function during aging is, in part, attributed to the diminished regenerative capacity of epidermal stem cells and the subsequent impact on the dermal extracellular matrix (ECM), most notably collagen. Pentapeptide-31, a synthetic peptide, has emerged as a promising bioactive ingredient in the field of cosmetic science. This technical guide provides a comprehensive overview of this compound, its proposed mechanism of action centered on the preservation of the epidermal stem cell niche, and its consequential role in maintaining collagen homeostasis.

This compound is a synthetic peptide comprised of the amino acids alanine, glutamine, glycine, leucine, and serine.[1] It is commercially available under the trade name Survixyl IS™, where it is described as a biofunctional ingredient designed to optimize epidermal self-rejuvenation.[2][3] The primary hypothesis surrounding this compound's efficacy lies in its ability to support the intricate microenvironment of epidermal stem cells, thereby promoting a more youthful and resilient skin phenotype. While direct quantitative data on its influence on dermal collagen production is emerging, its role in epidermal health provides a strong basis for its indirect impact on the dermal-epidermal junction and overall collagen homeostasis.

Core Mechanism of Action: Preservation of the Epidermal Stem Cell Niche

The primary mechanism attributed to this compound is the preservation of the epidermal stem cell niche through the enhancement of a "Stemness Recovery Complex".[2][4] This complex is conceptualized to be a collection of key biomarkers essential for maintaining the function and regenerative potential of epidermal stem cells. As the skin ages, the efficiency of this complex diminishes, leading to a decline in the skin's ability to repair and renew itself.

This compound is proposed to counteract this decline by boosting the components of the Stemness Recovery Complex. While detailed peer-reviewed studies quantifying these effects are not extensively available, manufacturer data suggests that this compound helps to:

-

Preserve cells under conditions of stress: This includes protecting epidermal stem cells from environmental aggressors such as UV radiation.

-

Optimize epidermal self-rejuvenation: By maintaining a healthy stem cell population, the epidermis can more effectively regenerate, leading to improved skin appearance.

The key markers associated with this Stemness Recovery Complex include:

-

Keratin 15: A marker for stem cells in the bulge region of the hair follicle, which can contribute to epidermal regeneration.

-

β1-integrin: A cell adhesion molecule crucial for stem cell adhesion to the basement membrane and for receiving signals from the extracellular matrix.

-

p63: A transcription factor essential for the maintenance of the proliferative potential of epidermal stem cells.

By supporting these markers, this compound is thought to maintain epidermal homeostasis and a healthy, functioning epidermis. This, in turn, is crucial for proper communication and structural integrity at the dermal-epidermal junction, which indirectly influences dermal fibroblast activity and collagen production.

Quantitative Data Summary

Specific quantitative data from peer-reviewed publications on the direct effects of this compound on collagen homeostasis are limited. The available information is primarily from manufacturer's technical and marketing materials. The following table summarizes the reported effects of Survixyl IS™ (containing this compound).

| Parameter Assessed | Cell/Tissue Model | Treatment | Reported Outcome | Source |

| Stemness Recovery Complex Markers | in vitro | Survixyl IS™ (0.5% and 1.5%) | Increased expression of five key markers of the complex. | |

| Protection from UV-induced Stress | in vivo (human volunteers) | 1% Survixyl IS™ formulation | Significant decrease in sunburn cells after UV exposure. | |

| Epidermal Self-Rejuvenation | in vivo (clinical studies) | Formulations with this compound | Improved appearance of the skin. |

Signaling Pathways

While specific signaling pathways activated by this compound have not been fully elucidated in publicly available literature, its proposed mechanism of action on stem cell preservation and stress resistance suggests potential involvement of pathways known to regulate these processes.

Proposed Signaling Pathway for this compound in Epidermal Stem Cell Homeostasis

The following diagram illustrates a proposed signaling cascade for this compound, based on its described effects on the "Stemness Recovery Complex" and the known functions of these markers.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the role of this compound in collagen homeostasis.

Cell Culture and Treatment

A typical experimental workflow for in vitro studies on this compound is outlined below.

-

Cell Lines: Primary human dermal fibroblasts (HDFs) are the most relevant cell type.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in a suitable vehicle (e.g., sterile water or culture medium) and added to the cell cultures at various concentrations. A vehicle-only control is always included.

Quantification of Collagen Production

This colorimetric assay is used to quantify soluble collagen in the cell culture supernatant.

-

Sample Preparation: Collect the cell culture supernatant at the end of the treatment period.

-

Assay Procedure:

-

Add Sircol Dye Reagent to the supernatant, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens.

-

Centrifuge to pellet the collagen-dye complex.

-

Wash the pellet to remove unbound dye.

-

Dissolve the pellet in an alkali reagent.

-

Measure the absorbance of the solution at 555 nm.

-

-

Quantification: Compare the absorbance of the samples to a standard curve generated with known concentrations of collagen.

This technique is used to detect and semi-quantify the amount of collagen type I protein in cell lysates.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for Collagen Type I.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis by RT-qPCR

This method is used to measure the mRNA levels of genes involved in collagen homeostasis.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., COL1A1, COL3A1, MMP1, MMP2, MMP9, TIMP1) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Matrix Metalloproteinase (MMP) Activity Assay

Gelatin zymography is a common method to assess the activity of MMP-2 and MMP-9.

-

Sample Preparation: Collect the cell culture supernatant.

-

Zymography:

-

Run the supernatant on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Incubate the gel in a developing buffer to allow MMPs to digest the gelatin.

-

Stain the gel with Coomassie Brilliant Blue.

-

-

Analysis: Areas of gelatin degradation will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.

Conclusion

This compound represents a novel approach to skin anti-aging by focusing on the preservation of the epidermal stem cell niche. Its proposed mechanism of boosting a "Stemness Recovery Complex" suggests a foundational role in maintaining the skin's regenerative capacity. While direct evidence for its impact on dermal collagen synthesis and degradation is still being established in the public scientific domain, the logical connection between a healthy, functional epidermis and a robust dermal matrix is strong. A well-maintained epidermal stem cell population can lead to improved dermal-epidermal communication, creating a more favorable environment for dermal fibroblasts to produce and maintain collagen.

Further research is warranted to provide quantitative data on the direct effects of this compound on fibroblast activity, collagen and elastin gene and protein expression, and MMP inhibition. Elucidating the specific signaling pathways modulated by this peptide will also be crucial for a complete understanding of its mechanism of action. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. For researchers and drug development professionals, this compound offers an intriguing target for further exploration in the development of next-generation skincare technologies aimed at preserving the fundamental regenerative processes of the skin.

References

Pentapeptide-31 and its Influence on the Epidermal Stemness Recovery Complex: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The maintenance of a healthy and youthful epidermis is intrinsically linked to the vitality of its resident stem cell population. With age and environmental stress, the regenerative capacity of these epidermal stem cells diminishes, leading to visible signs of aging. Pentapeptide-31, a novel synthetic peptide, has emerged as a promising agent in cosmetic science, specifically designed to support the epidermal stem cell niche. This technical guide provides an in-depth analysis of the purported effect of this compound on the "Stemness Recovery Complex," a crucial group of biomarkers associated with epidermal stem cell function. This document will detail the components of this complex, hypothesize the mechanism of action of this compound, and provide comprehensive experimental protocols for the evaluation of its efficacy.

Introduction to this compound and Epidermal Stem Cell Homeostasis

This compound is a synthetic peptide composed of five amino acids.[1] In the realm of cosmetic science, it is primarily utilized for its anti-aging properties, which are attributed to its ability to support the function of epidermal stem cells.[1] Epidermal stem cells are responsible for the continuous regeneration of the epidermis, the outermost layer of the skin. Their capacity for self-renewal and differentiation is paramount for maintaining skin integrity, barrier function, and a youthful appearance.

The "Stemness Recovery Complex" is a term used to describe a collection of five key protein markers that are essential for maintaining the viability and regenerative potential of epidermal stem cells. This compound is reported to "boost" this complex, thereby preserving the stem cell niche and optimizing the skin's natural self-rejuvenation processes.[1][2]

The Stemness Recovery Complex: Core Components and Functions

The Stemness Recovery Complex is comprised of five critical proteins that collectively contribute to the maintenance of epidermal stem cell "stemness" – the ability to self-renew and produce progeny that can differentiate. The individual roles of these components are summarized in the table below.

| Component | Function in Epidermal Stem Cells |

| Survivin | An inhibitor of apoptosis protein (IAP) that is highly expressed in keratinocyte stem cells. It plays a crucial role in preventing programmed cell death (apoptosis) and is involved in the regulation of cell division. |

| p63 | A transcription factor that acts as a master regulator for the development and maintenance of stratified epithelia. It is essential for the self-renewal and proliferative potential of epidermal stem cells. |

| β-1 Integrin | A transmembrane receptor that mediates cell-matrix adhesion. High expression of β-1 integrin is a characteristic of epidermal stem cells, and it is vital for their attachment to the basement membrane and for receiving signals from the extracellular matrix that regulate their behavior. |

| α-6 Integrin | A transmembrane receptor that partners with β-4 integrin to form a key component of hemidesmosomes, which anchor keratinocytes to the underlying basement membrane. It is crucial for maintaining the integrity of the epidermal-dermal junction and the stem cell niche. |

| Keratin 15 | An intermediate filament protein that is expressed in a subpopulation of basal keratinocytes, including hair follicle bulge stem cells. It is considered a marker for quiescent or slow-cycling epidermal stem cells. |

Hypothesized Mechanism of Action of this compound

While direct experimental evidence detailing the precise molecular interactions of this compound with the components of the Stemness Recovery Complex is not publicly available, a hypothesized mechanism of action can be postulated based on the known functions of these markers. It is plausible that this compound acts as an external signaling molecule that, upon interacting with a yet-to-be-identified receptor on the surface of epidermal stem cells, initiates an intracellular signaling cascade. This cascade could lead to the upregulation of the expression of the genes encoding the proteins of the Stemness Recovery Complex.

For instance, this compound may promote the transcription of BIRC5 (the gene encoding Survivin), leading to increased levels of this anti-apoptotic protein and thereby enhancing stem cell survival under conditions of stress. Concurrently, it might influence signaling pathways that converge on the transcription factor p63, reinforcing the genetic program for stemness and proliferation. Furthermore, by potentially modulating focal adhesion kinase (FAK) signaling downstream of integrin engagement, this compound could enhance the adhesion of stem cells to the basement membrane, a critical factor for their maintenance.

Experimental Protocols for Efficacy Assessment

To validate the effect of this compound on the Stemness Recovery Complex, a series of in vitro and ex vivo experiments can be conducted. The following are detailed protocols for the assessment of each component of the complex.

In Vitro Model: Human Epidermal Keratinocyte Culture

Primary human epidermal keratinocytes (HEK) should be cultured in a serum-free keratinocyte growth medium. To assess the effect of this compound, cells should be treated with varying concentrations of the peptide (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

Quantitative PCR (qPCR) for Gene Expression Analysis

This method quantifies the mRNA levels of the genes encoding the proteins of the Stemness Recovery Complex.

Protocol:

-

RNA Extraction: Isolate total RNA from treated and control HEK cells using a commercially available RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for BIRC5 (Survivin), TP63 (p63), ITGB1 (β-1 Integrin), ITGA6 (α-6 Integrin), and KRT15 (Keratin 15). Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

References

Preliminary Investigation of Pentapeptide-31's Anti-Aging Properties: A Technical Whitepaper

A comprehensive review of the available scientific evidence on a peptide ingredient often referred to as Pentapeptide-31, with a focus on its potential anti-aging effects on the skin. This document clarifies the existing nomenclature and presents in-vitro and clinical data associated with a closely related and scientifically documented molecule, Acetyl Dipeptide-31 Amide.

Introduction

The quest for effective anti-aging ingredients is a cornerstone of dermatological and cosmetic research. Peptides, short chains of amino acids, have emerged as a promising class of active compounds due to their ability to mimic natural biological signaling molecules, thereby influencing cellular processes related to skin aging. This technical guide provides a preliminary investigation into the anti-aging properties attributed to "this compound."

Initial research into commercially available information on this compound reveals claims of its ability to support cell regeneration and enhance the synthesis of vital extracellular matrix proteins. However, a thorough review of the scientific literature indicates a significant lack of robust, peer-reviewed data specifically under the "this compound" identifier. In contrast, substantial scientific evidence exists for a closely related molecule, Acetyl Dipeptide-31 Amide , also known by the development code AP31. Given the detailed in-vitro and clinical data available for AP31, this whitepaper will focus on the scientifically validated anti-aging properties of this molecule, which may be the underlying active ingredient in products marketed as containing this compound.

According to the International Nomenclature of Cosmetic Ingredients (INCI), this compound is a synthetic peptide, and one of its trade names is Survixyl IS™.[1][2][3][4] This ingredient is purported to preserve the niche environment of epidermal stem cells and aid in cellular preservation under stress.[1] Separately, Acetyl Dipeptide-31 Amide is defined as the product obtained from the acetylation of Dipeptide-31, with its C-terminus being an amide. While a definitive public link between these two INCI names is not established, the robust scientific data for Acetyl Dipeptide-31 Amide provides the most reliable foundation for understanding the potential anti-aging efficacy.

Mechanism of Action: Insights from Acetyl Dipeptide-31 Amide (AP31) Studies

Recent preclinical and clinical studies on Acetyl Dipeptide-31 Amide (AP31) have elucidated its multifaceted mechanism of action in combating the signs of skin aging. The primary pathways influenced by AP31 include the modulation of inflammatory responses and the enhancement of the skin's extracellular matrix (ECM).

Anti-inflammatory Effects

Chronic inflammation, or "inflammaging," is a key driver of the aging process in the skin. AP31 has demonstrated significant anti-inflammatory properties in in-vitro studies. Treatment of skin cells with AP31 resulted in a statistically significant reduction in the release of several pro-inflammatory mediators, including interleukins (IL-4, IL-6, IL-8, IL-17) and tumor necrosis factor-alpha (TNF-α). By mitigating the inflammatory cascade, AP31 helps to reduce the cellular stress that contributes to the degradation of the dermal matrix and the visible signs of aging.

Extracellular Matrix Enhancement

The structural integrity and youthful appearance of the skin are largely dependent on a healthy and abundant extracellular matrix, which is primarily composed of collagen and elastin fibers. In-vitro studies on human dermal fibroblasts have shown that AP31 significantly upregulates the expression of key ECM components. Furthermore, studies on human skin explants have confirmed these findings, demonstrating a significant increase in crucial ECM biomarkers.

The following signaling pathway illustrates the proposed mechanism of action for Acetyl Dipeptide-31 Amide in enhancing the extracellular matrix:

Quantitative Data from In-Vitro and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of Acetyl Dipeptide-31 Amide (AP31).

Table 1: In-Vitro Effects of Acetyl Dipeptide-31 Amide on Extracellular Matrix Components

| Biomarker | Method | Result | Statistical Significance |

| Procollagen | ELISA on cultured dermal fibroblasts | Statistically significant increase | P < 0.05 vs. vehicle control |

| Elastin | ELISA on cultured dermal fibroblasts | Statistically significant increase | P < 0.05 vs. vehicle control |

| Decorin | ELISA on cultured dermal fibroblasts | Statistically significant increase | P < 0.05 vs. vehicle control |

| Fibronectin | ELISA on cultured dermal fibroblasts | Statistically significant increase | P < 0.05 vs. vehicle control |

| Hyaluronic Acid | ELISA on cultured dermal fibroblasts | Statistically significant increase | P < 0.05 vs. vehicle control |

| ECM Biomarkers | Analysis of human skin explants (8 days) | Statistically significant increase | Not specified |

Table 2: Clinical Efficacy of a Formulation Containing Acetyl Dipeptide-31 Amide (16-week study)

| Clinical Endpoint | Method | Result |

| Jawline Sagging | Clinical evaluation | Improvement observed |

| Global Lift | Clinical evaluation | Improvement observed |

| Nasolabial Fold Appearance | Clinical evaluation | Improvement observed |

| Fine Lines and Wrinkles | Clinical evaluation | Improvement observed |

| Skin Smoothness | Clinical evaluation | Improvement observed |

| Skin Tone | Clinical evaluation | Improvement observed |

| Hyperpigmentation | Clinical evaluation | Improvement observed |

Experimental Protocols

While the full, detailed protocols are proprietary to the conducting research bodies, the published literature provides an overview of the methodologies employed in the evaluation of Acetyl Dipeptide-31 Amide.

In-Vitro Anti-inflammatory Assay

A general workflow for assessing the anti-inflammatory effects of a test compound on skin cells is outlined below.

In-Vitro Extracellular Matrix Synthesis Assay

The following diagram illustrates a typical experimental procedure to quantify the effect of a peptide on the production of ECM components by dermal fibroblasts.

Sirtuin Activity Assay

While no direct evidence links this compound or Acetyl Dipeptide-31 Amide to sirtuin activation, a general protocol for measuring sirtuin activity is provided for informational purposes. A common method is a two-step fluorometric assay.

Conclusion

The preliminary investigation into the anti-aging properties of "this compound" reveals a complex landscape of commercial claims and a notable absence of specific, peer-reviewed scientific data under this name. However, the robust body of evidence for Acetyl Dipeptide-31 Amide (AP31) provides a strong indication of the potential anti-aging mechanisms that may be associated with products containing these or similar peptides.

The scientifically validated activities of AP31, including its anti-inflammatory effects and its ability to significantly boost the production of key extracellular matrix components like collagen and elastin, position it as a promising ingredient for anti-aging skincare formulations. The clinical data further supports its efficacy in improving visible signs of aging.

It is crucial for researchers, scientists, and drug development professionals to be aware of the specific nomenclature and to rely on ingredients with a solid foundation of scientific evidence. While the name "this compound" is used in the cosmetic industry, the detailed technical understanding of its anti-aging properties is best derived from the research conducted on Acetyl Dipeptide-31 Amide. Further studies are warranted to clarify the exact relationship between these two molecules and to further explore the full potential of these peptides in dermatology and cosmetic science. There is currently no direct scientific evidence to support a role for this compound or Acetyl Dipeptide-31 Amide in the activation of sirtuins.

References

An In-depth Technical Guide to the Signaling Pathways Modulated by Pentapeptide-31

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentapeptide-31, a synthetic peptide comprised of alanine, glutamic acid, glycine, leucine, and serine, is a bioactive ingredient increasingly utilized in advanced skincare formulations for its purported anti-aging and skin rejuvenation properties.[1] Marketed under the trade name Survixyl IS™, this pentapeptide is designed to support the niche environment of epidermal stem cells, thereby optimizing the skin's natural self-renewal processes.[2][3][4] This technical guide provides a comprehensive overview of the currently understood signaling pathways modulated by this compound, based on its demonstrated effects on key cellular markers. It aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its molecular mechanisms, supported by available data and relevant experimental methodologies.

Core Mechanism of Action: The Stemness Recovery Complex

The primary mechanism attributed to this compound involves the modulation of a group of five key proteins collectively referred to as the "Stemness Recovery Complex."[5] These markers are crucial for maintaining the viability and regenerative capacity of epidermal stem cells. In vitro and ex vivo studies suggest that this compound helps to boost the expression of each of these five markers. The components of the Stemness Recovery Complex and their fundamental roles are outlined below:

| Marker | Function in Epidermal Stem Cells |

| Keratin 15 (KRT15) | A type I keratin expressed in the basal layer of complex epithelia, often used as a marker for epithelial stem cells. It plays a role in maintaining the progenitor cell state. |

| β1-Integrin | A transmembrane receptor crucial for cell adhesion to the extracellular matrix and for mediating signals that regulate cell proliferation, differentiation, and survival. |

| p63 | A transcription factor belonging to the p53 family that acts as a master regulator of epidermal morphogenesis and is essential for the proliferative potential of keratinocytes. |

| Survivin | A member of the inhibitor of apoptosis protein (IAP) family that is involved in regulating cell division and protecting cells from apoptosis. It is highly expressed in keratinocyte stem cells. |

| Notch1 | A transmembrane receptor that plays a critical role in cell fate decisions, including the maintenance of stem cells in an undifferentiated state and the regulation of epidermal differentiation. |

Inferred Signaling Pathways Modulated by this compound

While direct studies detailing the upstream signaling cascades activated by this compound are limited in publicly available literature, its documented effects on the Stemness Recovery Complex markers allow for the inference of its influence on several key signaling pathways crucial for epidermal homeostasis.

Notch Signaling Pathway

The upregulation of Notch1 by this compound suggests a modulation of the Notch signaling pathway. This pathway is fundamental for maintaining the undifferentiated state of epidermal stem cells and regulating their subsequent differentiation. Activation of Notch1 is known to influence the expression of downstream target genes, such as HES-1, which in turn regulate keratinocyte proliferation and differentiation. Furthermore, there is evidence of crosstalk between Notch1 and Survivin, where they cooperatively maintain stemness in human keratinocytes.

Wnt/β-catenin Signaling Pathway

The influence of this compound on Survivin and p63 suggests a potential modulation of the Wnt/β-catenin pathway. The expression of Survivin is regulated by the Wnt signaling pathway, which is pivotal for stem cell maintenance. Similarly, p63 expression is influenced by Wnt signaling. Activation of the canonical Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and fate decisions in epidermal stem cells.

References

Synthetic Pentapeptide-31: An Initial Characterization for Scientific and Research Applications

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentapeptide-31 is a synthetic peptide that has garnered interest within the cosmetic and dermatological research communities for its purported anti-aging properties. Comprising the amino acid sequence Alanine-Glutamic Acid-Glycine-Leucine-Serine, this peptide is a component of the commercially available ingredient Survixyl IS™ biofunctional. This technical guide provides an initial characterization of synthetic this compound, summarizing its known functions, proposed mechanism of action, and the general methodologies for its synthesis and analysis. It is important to note that while the cosmetic applications of this compound are promoted, detailed, publicly available scientific data on its quantitative efficacy and specific molecular pathways remain limited. This document aims to consolidate the available information and provide a framework for further scientific investigation.

Introduction

Synthetic peptides have emerged as significant active ingredients in advanced skincare formulations due to their ability to mimic biological functions and modulate cellular processes. This compound is one such synthetic peptide, designed for its potential to support skin's natural regenerative capabilities. Its primary reported function is to aid in the preservation and self-rejuvenation of epidermal stem cells, which are crucial for maintaining skin health and a youthful appearance.[1] This guide will delve into the initial characterization of this pentapeptide.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of isolated this compound are not widely published, some basic information can be derived from its chemical structure.

| Property | Value | Source |

| Amino Acid Sequence | Ala-Glu-Gly-Leu-Ser | Creative Peptides[1] |

| Molecular Formula | C₁₉H₃₄N₆O₈ | PubChem |

| Molecular Weight | 474.5 g/mol | PubChem |

Proposed Mechanism of Action: The Stemness Recovery Complex

This compound is reported to exert its effects by "boosting the Stemness Recovery Complex™".[1] This complex is described as being crucial for preserving the niche environment of epidermal stem cells and optimizing their capacity for self-rejuvenation.

Epidermal Stem Cell Self-Renewal

Epidermal stem cells reside in the basal layer of the epidermis and are responsible for the continuous renewal of the skin.[2] The process of self-renewal is tightly regulated to maintain a balance between stem cell proliferation and differentiation. Recent research suggests that the differentiation of one stem cell can trigger the division and self-renewal of a neighboring stem cell, ensuring the maintenance of the stem cell pool.[3] It is hypothesized that this compound may play a role in modulating the signaling pathways that govern this intricate process.

Below is a conceptual workflow illustrating the proposed area of influence for this compound based on its marketed function.

References

The Pro-Collagen Peptide Fragment KTTKS: A Technical Guide to its Role in Extracellular Matrix Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the extracellular matrix (ECM) is fundamental to tissue structure and function, with its decline being a hallmark of aging and various pathologies. Synthetic peptides that mimic fragments of ECM proteins have emerged as potent bioactive agents capable of stimulating ECM synthesis. This technical guide provides a comprehensive overview of the pentapeptide Lys-Thr-Thr-Lys-Ser (KTTKS), a subfragment of type I procollagen, and its role in stimulating the synthesis of key extracellular matrix proteins. While the term "Pentapeptide-31" is used in cosmetic applications, its precise chemical identity can be ambiguous. This guide focuses on the well-documented and scientifically scrutinized KTTKS peptide and its lipidated derivative, Palmitoyl-KTTKS (Pal-KTTKS), which are frequently the subject of research in the context of ECM regeneration. We will delve into the molecular mechanisms of action, present quantitative data on its effects on collagen, fibronectin, and elastin, detail relevant experimental protocols, and visualize the key signaling pathways and workflows.

Introduction: Unraveling the Identity of ECM-Stimulating Pentapeptides

The extracellular matrix (ECM) is a complex network of proteins and glycosaminoglycans that provides structural support to cells and tissues and regulates cellular processes such as proliferation, differentiation, and migration. The primary structural components of the dermal ECM are collagen and elastin, which are responsible for the skin's tensile strength and elasticity, respectively. Fibronectin, another crucial ECM glycoprotein, plays a vital role in cell adhesion and wound healing.

With age and environmental damage, the synthesis of these essential proteins declines, leading to a disorganized and depleted ECM, which manifests as wrinkles, sagging, and loss of skin resiliency. This has driven the search for active compounds that can stimulate fibroblasts, the primary cells responsible for ECM production, to synthesize new matrix components.

Among the most promising of these compounds are bioactive peptides. These short chains of amino acids can mimic natural signaling molecules, influencing cellular behavior. The pentapeptide with the sequence Lys-Thr-Thr-Lys-Ser (KTTKS) is a well-characterized fragment derived from the C-terminal propeptide of type I collagen.[1] It has been shown to be the minimal sequence required for the potent stimulation of collagen and fibronectin production in various mesenchymal cells.[2]

It is important to clarify a point of nomenclature. The term "this compound" is recognized in the International Nomenclature of Cosmetic Ingredients (INCI) directory as a synthetic peptide composed of alanine, glutamic acid, glycine, leucine, and serine (Sequence: AGELS).[3][4] This peptide is marketed for its purported benefits in preserving the epidermal stem cell environment.[2] However, in the scientific literature concerning direct ECM synthesis stimulation, the focus is overwhelmingly on the pro-collagen fragment KTTKS. This peptide is often colloquially and even in some cosmetic marketing referred to as a "pentapeptide," leading to potential confusion. Its more stable, lipidated form, Palmitoyl-KTTKS (Pal-KTTKS), is also widely known by the trade name Matrixyl® or as Palmitoyl Pentapeptide-4.

Given the wealth of scientific data available, this guide will focus on the biological activity and mechanisms of KTTKS and its derivative Pal-KTTKS as potent stimulators of ECM protein synthesis.

Mechanism of Action: The TGF-β Signaling Pathway

The primary mechanism by which KTTKS and its derivatives stimulate ECM production is through the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a key cytokine that regulates numerous cellular functions, including the synthesis of ECM proteins by fibroblasts.

The signaling cascade is initiated when the active form of TGF-β binds to its type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding recruits and phosphorylates the type I receptor (TβRI), activating its kinase domain. The activated TβRI then phosphorylates downstream signaling molecules known as Smad proteins (specifically Smad2 and Smad3). These phosphorylated R-Smads form a complex with Smad4, which then translocates to the nucleus. Inside the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes, thereby upregulating the transcription of genes encoding for ECM proteins like collagen type I (COL1A1), collagen type III (COL3A1), and fibronectin (FN1).

Studies have shown that KTTKS promotes the expression of type I collagen in tendon cells, and this effect is associated with an upregulation of TGF-β. Furthermore, KTTKS has been found to increase the concentration of TGF-β in the conditioned medium of cell cultures in a dose-dependent manner and to slow the degradation of α1(I) procollagen mRNA, suggesting it acts both by increasing TGF-β levels and by enhancing mRNA stability.

Quantitative Effects on Extracellular Matrix Protein Synthesis

The stimulatory effects of KTTKS and Pal-KTTKS on ECM protein synthesis have been quantified in numerous in vitro and in vivo studies. The data consistently demonstrate a significant increase in the production of key matrix components.

Collagen Synthesis

KTTKS and its derivatives are potent stimulators of both type I and type III collagen, the most abundant collagens in the dermis. Pal-KTTKS has also been shown to stimulate collagen IV.

| Peptide | Concentration | Cell/System Type | Effect on Collagen Synthesis | Reference |

| KTTKS | 1-40 µM | Rat Achilles Tendon Cells | Dose-dependent increase in Type I Collagen protein expression (Western Blot). | |

| Pal-KTTKS | 3 ppm (approx. 3.7 µM) | Human Dermal Fibroblasts | ↑ 200%+ in Type I Collagen synthesis (in vitro). | |

| Pal-KTTKS | 3 ppm (approx. 3.7 µM) | Human Dermal Fibroblasts | ↑ 100-327% in Type IV Collagen synthesis (in vitro). | |

| Pal-KTTKS | 0.005% (50 ppm) | Human Skin (in vivo, 28 days) | Significant improvement in collagen index. | |

| Pal-KTTKS | 10 ppm | Human Dermal Fibroblasts | Upregulation of COL1A1 gene expression (RT-qPCR). |

Fibronectin Synthesis

Fibronectin, a glycoprotein that organizes the ECM and promotes cell adhesion, is also significantly upregulated by KTTKS.

| Peptide | Concentration | Cell/System Type | Effect on Fibronectin Synthesis | Reference |

| KTTKS | 10 µM | Human Dermal Fibroblasts | Stimulation of fibronectin production. | |

| Pal-KTTKS | 10 ppm | Human Dermal Fibroblasts | Upregulation of FN1 gene expression (RT-qPCR). | |

| Pal-KTTKS | Not specified | Human Dermal Fibroblasts | Stimulates fibronectin synthesis. |

Elastin Synthesis

While several reviews and cosmetic science articles state that Pal-KTTKS stimulates elastin synthesis, primary research with direct quantitative data is less abundant compared to that for collagen and fibronectin. The upregulation of elastin is a claimed benefit, suggesting an effect on the ELN gene or tropoelastin protein levels, but specific fold-changes or western blot data from peer-reviewed studies are not consistently reported. Further research is needed to fully quantify the effect of KTTKS and its derivatives on elastogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of KTTKS and Pal-KTTKS on ECM synthesis.

Cell Culture and Peptide Treatment

A typical in vitro experiment involves treating human dermal fibroblasts with the peptide and then analyzing the cells or the culture medium.

Protocol: Fibroblast Culture and Treatment

-

Cell Seeding: Plate primary human dermal fibroblasts (HDFs) in 6-well plates at a density of 1 x 10⁵ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach approximately 80% confluency.

-

Serum Starvation: Remove the growth medium, wash the cells with Phosphate-Buffered Saline (PBS), and replace with serum-free DMEM for 4 to 24 hours. This synchronizes the cell cycle and reduces the influence of growth factors present in the serum.

-

Peptide Treatment: Prepare stock solutions of KTTKS or Pal-KTTKS in sterile water or an appropriate solvent. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

-

Incubation with Peptide: Remove the starvation medium and add the peptide-containing medium to the cells. Include a vehicle control (medium with solvent but no peptide). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Harvesting: After incubation, collect the cell culture supernatant (conditioned medium) for analysis of secreted proteins (e.g., via ELISA or Western Blot). Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) to collect the cell lysate for analysis of intracellular proteins and gene expression.

Quantification of Collagen Synthesis

This is a quantitative dye-binding assay used to measure soluble collagen in the cell culture supernatant.

Protocol: Sircol Assay

-

Sample Preparation: Centrifuge the collected cell culture supernatant at 1,500 rpm for 5 minutes to pellet any cell debris.

-

Dye Binding: In a microcentrifuge tube, mix 100 µL of the supernatant with 1 mL of Sircol™ Dye Reagent. Mix for 30 minutes at room temperature.

-

Precipitation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the collagen-dye complex.

-

Washing: Carefully discard the supernatant. A wash step with an acid-salt wash reagent can be included to remove non-specifically bound dye.

-

Solubilization: Add 1 mL of Sircol™ Alkali Reagent to the pellet and vortex until the pellet is fully dissolved.

-

Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 540-556 nm.

-

Quantification: Determine the collagen concentration by comparing the absorbance to a standard curve prepared using the provided collagen standard.

ELISA is a highly specific method to quantify the amount of a particular collagen type (e.g., Pro-Collagen Type I) in the culture medium.

Protocol: Sandwich ELISA for Pro-Collagen Type I

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for Pro-Collagen Type I (e.g., at 10 µg/mL in a suitable buffer like BBS, pH 8.5). Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20). Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add 100 µL of standards and culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for a different epitope on the Pro-Collagen Type I molecule. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate. Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.

-

Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). The color will turn yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of Pro-Collagen Type I in the samples based on the standard curve.

Quantification of Elastin Synthesis

This assay is used to measure tropoelastin (the soluble precursor to elastin) in cell culture medium or insoluble elastin extracted from the cell layer.

Protocol: Fastin Assay for Soluble Tropoelastin

-

Sample Preparation: Use cell culture medium free of particulate matter.

-

Precipitation: To a 1.5 mL microcentrifuge tube, add the sample (up to 100 µL) and an equal volume of Elastin Precipitating Reagent. Vortex and let stand for 15 minutes.

-

Pelleting: Centrifuge at >10,000 x g for 10 minutes. Discard the supernatant.

-

Dye Binding: Add 1 mL of Dye Reagent to the pellet. Vortex to disperse and place on a mechanical shaker for 90 minutes.

-

Washing: Centrifuge at >10,000 x g for 10 minutes to pellet the elastin-dye complex. Discard the supernatant containing unbound dye.

-

Dye Release: Add Dye Dissociation Reagent to the pellet to release the bound dye.

-

Measurement: Measure the absorbance of the solution at 513 nm.

-

Quantification: Determine the elastin concentration from a standard curve prepared with the provided α-elastin standard.

Gene Expression Analysis by Quantitative PCR (qPCR)

qPCR is used to measure the relative changes in the mRNA expression levels of target genes (e.g., COL1A1, COL3A1, FN1, ELN) in response to peptide treatment.

Protocol: qPCR for ECM Gene Expression

-

RNA Extraction: Extract total RNA from the fibroblast cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Fisher Scientific).

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. For each reaction, combine:

-

cDNA template (e.g., 1 µL)

-

Forward and reverse primers for the target gene (e.g., COL1A1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

SYBR Green Master Mix

-

Nuclease-free water

-

-

Thermal Cycling: Run the qPCR plate on a real-time PCR machine with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Analyze the amplification data. The cycle threshold (Ct) values are used to determine the relative expression of the target genes. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene. Calculate the fold change in gene expression in peptide-treated samples compared to the vehicle control using the 2-ΔΔCt method.